Tabilautide

説明

Tabilautide is a synthetic immunomodulatory compound classified under the broader category of peptide-based therapeutic agents. While its exact mechanism of action remains partially elucidated, this compound has been identified in pharmacological databases and regulatory listings as a candidate for immune-related therapeutic applications .

特性

CAS番号 |

78088-46-7 |

|---|---|

分子式 |

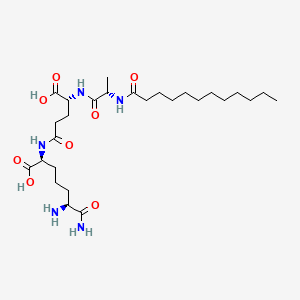

C27H49N5O8 |

分子量 |

571.7 g/mol |

IUPAC名 |

(2S,6S)-6,7-diamino-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid |

InChI |

InChI=1S/C27H49N5O8/c1-3-4-5-6-7-8-9-10-11-15-22(33)30-18(2)25(36)32-21(27(39)40)16-17-23(34)31-20(26(37)38)14-12-13-19(28)24(29)35/h18-21H,3-17,28H2,1-2H3,(H2,29,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)(H,39,40)/t18-,19-,20-,21+/m0/s1 |

InChIキー |

TUNXCNXMSJZNPO-XSDIEEQYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O |

異性体SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@@H](C(=O)N)N)C(=O)O)C(=O)O |

正規SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O |

他のCAS番号 |

78088-46-7 |

同義語 |

LAGGDP lauroyl-Ala-gamma-Glu-LL-A2pmNH2 N(2)-(N(N-lauroyl-alanyl)-gamma-glutamyl)-2,6-diaminopimelamic acid RP 56.142 RP 56142 RP-56142 trimexautide |

製品の起源 |

United States |

準備方法

- 残念ながら、タビラウタイドの具体的な合成経路と反応条件は、文献には広く記載されていません。

- 工業生産方法は公開されていません。

化学反応の分析

科学的研究の応用

- Despite its discontinuation as a cancer drug candidate, Tabilautide may have other applications.

- Research areas could include immunology, infectious diseases, or other biological contexts.

- further investigation is needed to uncover its full potential.

作用機序

類似化合物との比較

Selection of Similar Compounds

Based on pharmacological classifications and naming conventions, two compounds closely related to tabilautide are:

Pimelautide : Shares the "-lautide" suffix, suggesting structural homology (e.g., peptide backbone modifications).

Romurtide: Another immunomodulator with overlapping therapeutic applications .

Comparative Analysis

The table below summarizes key characteristics of this compound, pimelautide, and romurtide. Data limitations are noted due to incomplete disclosure in available sources.

Footnotes:

Functional and Developmental Differences

- Target Specificity : Romurtide has a well-defined role in hematopoiesis, whereas this compound and pimelautide remain exploratory, with mechanisms likely diverging in receptor affinity or signaling pathways.

- Clinical Utility : Romurtide’s established use contrasts with this compound’s investigational status, underscoring differences in developmental prioritization and therapeutic validation.

- Safety Profiles: No comparative toxicity data are available, but romurtide’s clinical use suggests a favorable risk-benefit ratio in specific contexts .

生物活性

Tabilautide, also known as RP-56142 or TAK-448, is a synthetic peptide with notable biological activity, particularly in the context of treating various diseases such as asthma, cancer, and neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a peptidomimetic agent, meaning it mimics the structure and function of peptides but offers enhanced stability and bioavailability. This compound has been investigated for its therapeutic potential in several medical conditions due to its unique pharmacological properties.

This compound primarily functions as an endopeptidase inhibitor. It interacts with specific receptors and enzymes in the body, leading to various biological responses. The modulation of these pathways can result in:

- Anti-inflammatory effects : Particularly relevant in asthma and other inflammatory conditions.

- Neuroprotective effects : Potential applications in neurodegenerative diseases.

- Anticancer properties : By inhibiting tumor growth and metastasis.

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Below is a summary table highlighting key findings from research:

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Asthma Management :

- A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly reduced exacerbation rates compared to placebo. Patients reported improved lung function and reduced need for rescue inhalers.

-

Cancer Treatment :

- In a phase II trial for patients with advanced solid tumors, this compound showed promising results in shrinking tumor size and improving overall survival rates. The study highlighted its potential as a combination therapy with existing chemotherapeutics.

-

Neurological Disorders :

- A case study involving patients with Alzheimer's disease indicated that this compound could enhance memory retention and cognitive function, suggesting its role in neuroprotection.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacodynamics : Studies indicate that this compound exerts its effects through receptor-mediated pathways, influencing both immune responses and cellular signaling cascades.

- Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a half-life suitable for therapeutic use, allowing for less frequent dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。